molecular formula C7H13NO4S B095186 2-Acrylamido-2-methyl-1-propanesulfonic acid CAS No. 15214-89-8

2-Acrylamido-2-methyl-1-propanesulfonic acid

Cat. No. B095186
CAS No.: 15214-89-8
M. Wt: 207.25 g/mol
InChI Key: XHZPRMZZQOIPDS-UHFFFAOYSA-N
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Patent
US06040054

Procedure details

A reactor equipped with a stirrer, a thermometer and a reflux condenser was charged with 100 parts of dimethylformamide, 40 parts of styrene, 40 parts of maleic anhydride and 20 parts of acrylamide methylpropanesulfonic acid. After dissolution, 5 parts of azobisisobutyronitrile was added to carry out reaction at 80° C.-100° C. for 4 hours, giving a copolymer of styrene, maleic anhydride and 2-acrylamido-2-methylpropanesulfonic acid. The copolymer was isolated by reprecipitation with isopropyl alcohol and dried under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acrylamide methylpropanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1(=[O:15])[O:14][C:12](=[O:13])[CH:11]=[CH:10]1.C[CH:17]([S:20]([OH:23])(=[O:22])=[O:21])[CH2:18][CH3:19].[C:24]([NH2:28])(=[O:27])[CH:25]=[CH2:26].N(C(C)(C)C#N)=N[C:31](C)(C)C#N>CN(C)C=O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:12]1(=[O:13])[O:14][C:9](=[O:15])[CH:10]=[CH:11]1.[C:24]([NH:28][C:18]([CH3:19])([CH3:31])[CH2:17][S:20]([OH:23])(=[O:21])=[O:22])(=[O:27])[CH:25]=[CH2:26] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
acrylamide methylpropanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC)S(=O)(=O)O.C(C=C)(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reactor equipped with a stirrer
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reaction at 80° C.-100° C. for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Name
Type
product
Smiles
C(C=C)(=O)NC(CS(=O)(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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